![molecular formula C13H28 B092554 3,5-Dimethylundecane CAS No. 17312-81-1](/img/structure/B92554.png)
3,5-Dimethylundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Amphotericin B is a natural product derived from the bacterium Streptomyces nodosus. The preparation involves fermentation of the bacterium followed by extraction and purification processes. The compound is typically isolated from the fermentation broth using organic solvents and further purified through chromatographic techniques .
Industrial Production Methods
Industrial production of Amphotericin B involves large-scale fermentation of Streptomyces nodosus under controlled conditions. The fermentation process is optimized to maximize yield, and the compound is extracted using solvents such as methanol or ethanol. The crude extract is then subjected to various purification steps, including crystallization and chromatography, to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Amphotericin B undergoes several types of chemical reactions, including:
Oxidation: Amphotericin B can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the double bonds in the polyene structure.
Substitution: Substitution reactions can occur at the hydroxyl groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Amphotericin B, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Amphotericin B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyene macrolides and their interactions with cell membranes.
Biology: Employed in research on fungal cell biology and membrane biophysics.
Medicine: Investigated for its antifungal properties and potential use in treating fungal infections, leishmaniasis, and other parasitic diseases.
Wirkmechanismus
Amphotericin B exerts its antifungal effects by binding to ergosterol in the fungal cell membrane. This binding disrupts the membrane’s integrity, leading to the formation of pores that allow the leakage of essential intracellular components, such as potassium ions and other small molecules. This disruption ultimately results in cell death. The molecular targets include ergosterol and other sterols present in the fungal cell membrane .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nystatin: Another polyene antifungal agent that binds to ergosterol and disrupts fungal cell membranes.
Natamycin: A polyene macrolide with antifungal activity, used primarily in food preservation.
Candicidin: A polyene antibiotic with similar mechanisms of action.
Uniqueness
Amphotericin B is unique due to its broad-spectrum antifungal activity and its ability to treat systemic fungal infections. Unlike some other polyenes, Amphotericin B can be formulated into lipid-based delivery systems, such as liposomal Amphotericin B, which reduces its toxicity and enhances its therapeutic efficacy .
Eigenschaften
CAS-Nummer |
17312-81-1 |
---|---|
Molekularformel |
C13H28 |
Molekulargewicht |
184.36 g/mol |
IUPAC-Name |
3,5-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-7-8-9-10-13(4)11-12(3)6-2/h12-13H,5-11H2,1-4H3 |
InChI-Schlüssel |
YSUJWFQMTUVXNQ-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)CC(C)CC |
Kanonische SMILES |
CCCCCCC(C)CC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.